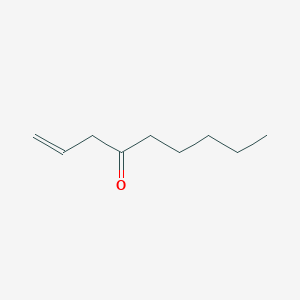
Non-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-1-en-4-one can be synthesized through several methods. One common approach involves the oxidation of 1-nonene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ketone.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the hydroformylation of 1-octene, followed by oxidation. This process utilizes catalysts such as rhodium complexes to facilitate the addition of a formyl group, which is subsequently oxidized to form the ketone.
Chemical Reactions Analysis
Types of Reactions: Non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into carboxylic acids using strong oxidizing agents.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone to the corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Nonanoic acid
Reduction: 1-Nonen-4-ol
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
Non-1-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is used in the study of enzyme-catalyzed reactions, particularly those involving ketones. It serves as a model substrate for investigating the specificity and efficiency of various enzymes.
Medicine: Research into this compound’s potential therapeutic applications is ongoing. It is being explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor. It is also employed in the manufacture of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Non-1-en-4-one involves its interaction with various molecular targets. The carbonyl group in this compound is highly reactive, allowing it to participate in nucleophilic addition reactions. This reactivity is exploited in enzyme-catalyzed processes, where the compound acts as a substrate for enzymes such as ketoreductases and dehydrogenases. These enzymes facilitate the conversion of this compound into other bioactive molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Non-1-en-4-one can be compared with other similar compounds, such as:
2-Nonanone: Another ketone with a similar structure but differing in the position of the carbonyl group. This compound is more reactive due to the position of the carbonyl group, making it more suitable for certain chemical reactions.
1-Decen-4-one: A homologous compound with a longer carbon chain. The increased chain length affects the compound’s physical properties, such as boiling point and solubility, but the chemical reactivity remains similar.
1-Nonen-3-one: A positional isomer of this compound. The difference in the position of the carbonyl group leads to variations in reactivity and the types of reactions the compound can undergo.
Properties
CAS No. |
61168-10-3 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
non-1-en-4-one |
InChI |
InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
WDBHYTAEQAWRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















